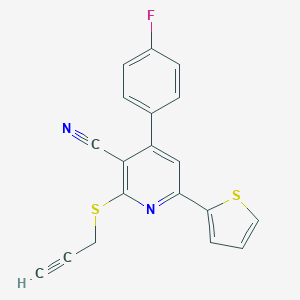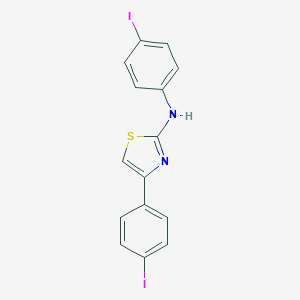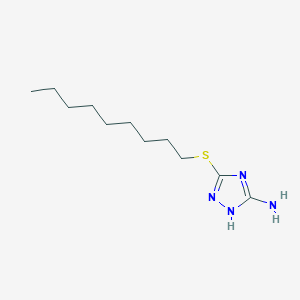
4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of fluorophenyl, propynylsulfanyl, thienyl, and pyridyl cyanide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-fluorophenyl derivatives, which are then subjected to further reactions to introduce the propynylsulfanyl and thienyl groups
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can alter the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler compounds with altered functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine
In medicine, the compound or its derivatives could be investigated for potential therapeutic applications, including as drug candidates for various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorophenyl derivatives, propynylsulfanyl compounds, and thienyl-substituted pyridines. Each of these compounds shares structural similarities but may differ in their chemical reactivity and applications.
Propriétés
Numéro CAS |
311763-10-7 |
|---|---|
Formule moléculaire |
C19H11FN2S2 |
Poids moléculaire |
350.4g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-2-prop-2-ynylsulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H11FN2S2/c1-2-9-24-19-16(12-21)15(13-5-7-14(20)8-6-13)11-17(22-19)18-4-3-10-23-18/h1,3-8,10-11H,9H2 |
Clé InChI |
PJXGHTWMFHUAKI-UHFFFAOYSA-N |
SMILES |
C#CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N |
SMILES canonique |
C#CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B387882.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387883.png)
![2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B387884.png)
![2,4,6-Tris[2-(trifluoromethyl)benzimidazolyl]-1,3,5-triazine](/img/structure/B387886.png)

![N-(4-fluorophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387890.png)
![N-(4-iodophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387893.png)

![2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B387896.png)

![Benzyl 3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B387899.png)
![3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B387900.png)
![(3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B387901.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B387903.png)
